C-15 Epimerization: Distinct Chromatographic and Spectroscopic Identity
15-Epi-Danshenol-A is the C-15 epimer of Danshenol A, a stereochemical relationship that directly impacts its chromatographic behavior and spectroscopic identification. The original isolation study established that 15-Epi-Danshenol-A co-occurs with Danshenol A in Salvia glutinosa roots and is separable via silica gel VLC purification using n-hexane/ethyl acetate gradient elution, confirming differential retention characteristics [1]. HR-EIMS analysis yielded m/z 336.1399 [M+] (calculated for C21H20O4: 336.1362) with a base peak at m/z 279, while 1H-NMR (400.13 MHz, CDCl3) established the C-15 stereochemistry through distinct coupling patterns including H-15 at δ 3.63 (multiplet) and H-16 diastereotopic protons at δ 4.45 (dd, J=5,9 Hz) and δ 4.94 (t, J=9,9 Hz) [1]. The epimeric relationship means that analytical methods validated for Danshenol A cannot be assumed transferable to 15-Epi-Danshenol-A without independent verification.
| Evidence Dimension | Chromatographic and spectroscopic identity verification |
|---|---|
| Target Compound Data | HR-EIMS: m/z 336.1399 [M+]; 1H-NMR δ 3.63 (H-15, m), δ 4.45 and 4.94 (H-16, dd and t); IR ν 1625, 1700 cm⁻¹; UV λmax 231.2, 298.7, 356.4 nm |
| Comparator Or Baseline | Danshenol A: co-isolated from same extract, separable via VLC on silica gel with n-hexane/ethyl acetate gradient |
| Quantified Difference | Distinct 1H-NMR H-15 and H-16 coupling patterns enabling unambiguous stereochemical assignment; differential VLC elution profiles permitting physical separation |
| Conditions | Silica gel VLC (5×50 cm) with n-hexane/ethyl acetate step gradient; HR-EIMS (70 eV); 1H-NMR (400.13 MHz, CDCl3, TMS internal standard); IR (CHCl3); UV (MeOH) |
Why This Matters
This stereochemical distinction necessitates vendor-provided certificate of analysis (CoA) with epimer-specific NMR or HPLC data to verify identity, as generic 'danshenol' sourcing may deliver the wrong epimer or an undefined mixture.
- [1] Nagy, G., Günther, G., Máthé, I., Blunden, G., Yang, M., & Crabb, T. A. (1998). Danshenol-A and 15-epi-danshenol-A from the roots of Salvia glutinosa. Biochemical Systematics and Ecology, 26(7), 797-799. View Source
